molecular formula C23H20FN3O4S B11289222 N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

Cat. No.: B11289222
M. Wt: 453.5 g/mol
InChI Key: INNLIMYTRUXGDT-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide: is a complex organic compound that features a variety of functional groups, including fluorophenyl, methoxyphenyl, thiophenyl, and imidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The thiophenyl group is then introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the acylation of the imidazolidinone nitrogen with an acetic acid derivative under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxyphenyl group can undergo oxidation to form a phenol derivative.

    Reduction: The imidazolidinone ring can be reduced to form a dihydroimidazolidinone derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Dihydroimidazolidinone derivatives.

    Substitution: Halogenated fluorophenyl derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its diverse functional groups.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structure suggests potential activity as an anti-inflammatory or anticancer agent.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can participate in π-π stacking interactions, while the thiophenyl group can engage in sulfur-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide
  • N-(3-bromophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

Uniqueness: The presence of the fluorophenyl group in N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide imparts unique electronic properties that can enhance its binding affinity to certain molecular targets. Additionally, the combination of fluorine, methoxy, and thiophenyl groups provides a diverse set of functional groups that can participate in various chemical and biological interactions, making this compound particularly versatile in research and industrial applications.

Properties

Molecular Formula

C23H20FN3O4S

Molecular Weight

453.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H20FN3O4S/c1-31-18-8-3-7-17(12-18)27-22(29)20(26(23(27)30)14-19-9-4-10-32-19)13-21(28)25-16-6-2-5-15(24)11-16/h2-12,20H,13-14H2,1H3,(H,25,28)

InChI Key

INNLIMYTRUXGDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(N(C2=O)CC3=CC=CS3)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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